molecular formula C23H19N3O5S B15085512 (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606953-02-0

(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15085512
CAS No.: 606953-02-0
M. Wt: 449.5 g/mol
InChI Key: BLYSNKMBMGGWMD-WOJGMQOQSA-N
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Description

The compound (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic derivative synthesized via a multicomponent one-pot protocol involving thiazolo-triazole precursors, chloroacetic acid, and substituted aldehydes . Its structure features a 3-methylbenzofuran moiety at position 2 and a 3,4,5-trimethoxybenzylidene group at position 5 (Figure 1). The trimethoxy substitution on the benzylidene ring is strategically designed to enhance lipophilicity and binding affinity to biological targets, particularly in anticancer applications .

Studies on analogous thiazolo-triazole derivatives have demonstrated robust anticancer activity, with substituents at C-5 critically influencing potency through interactions with tubulin or induction of ferroptosis—a form of programmed cell death driven by iron-dependent lipid peroxidation .

Properties

CAS No.

606953-02-0

Molecular Formula

C23H19N3O5S

Molecular Weight

449.5 g/mol

IUPAC Name

(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H19N3O5S/c1-12-14-7-5-6-8-15(14)31-19(12)21-24-23-26(25-21)22(27)18(32-23)11-13-9-16(28-2)20(30-4)17(10-13)29-3/h5-11H,1-4H3/b18-11+

InChI Key

BLYSNKMBMGGWMD-WOJGMQOQSA-N

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)/C(=C\C5=CC(=C(C(=C5)OC)OC)OC)/SC4=N3

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)C(=CC5=CC(=C(C(=C5)OC)OC)OC)SC4=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and trimethoxybenzylidene intermediates, which are then coupled with a thiazolotriazole precursor under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a scalable and economically viable process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformation with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Structural Variations and Pharmacological Implications

The following table summarizes key structural analogs and their biological or physicochemical properties:

Compound ID & Source Substituents (Position 5) Substituents (Position 2) Notable Properties
Target Compound 3,4,5-Trimethoxybenzylidene 3-Methyl-1-benzofuran High lipophilicity; potential tubulin binding; predicted ferroptosis induction
() 2,3-Dimethoxybenzylidene 4-Methylphenyl Moderate anticancer activity; reduced methoxy groups limit membrane permeability
() 3,4-Dimethoxybenzylidene Phenyl Lower activity vs. trimethoxy analogs; emphasizes role of C-5 substituent density
() 5-Bromo-2-methoxybenzylidene 3-Methylbenzofuran Bromine adds steric bulk; may hinder target binding but improve metabolic stability
() 2-Butoxybenzylidene 3-Methylbenzofuran Increased lipophilicity from butoxy group; potential solubility challenges
() 3,4-Dimethoxybenzylidene 4-Ethoxyphenyl Ethoxy group enhances pharmacokinetics but reduces anticancer potency vs. methoxy
() 4-Propoxybenzylidene 3-Methylbenzofuran Propoxy chain may prolong half-life but risks off-target effects

Key Findings

Role of Methoxy Substitutions :
The 3,4,5-trimethoxybenzylidene group in the target compound optimizes electronic and steric effects for binding to tubulin or redox-active enzymes involved in ferroptosis. Analogs with fewer methoxy groups (e.g., 2,3-dimethoxy in ) show reduced potency, underscoring the necessity of the trimethoxy motif for maximal activity .

Impact of Position 2 Substituents :
The 3-methylbenzofuran group at position 2 enhances selectivity for cancer cells by mimicking natural product scaffolds. Phenyl or alkoxyaryl substituents (e.g., 4-ethoxyphenyl in ) reduce steric complementarity, leading to lower efficacy .

Balancing Lipophilicity and Solubility : Alkoxy substituents (e.g., butoxy in ) increase lipophilicity but may compromise aqueous solubility. The target compound’s trimethoxy group achieves a favorable balance, enhancing cellular uptake without precipitation issues .

Biological Activity

The compound (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the thiazolo and triazole moieties through cyclization reactions. The key starting materials include various benzofuran derivatives and substituted aldehydes. The synthesis has been optimized to yield high purity and yield of the target compound.

Antiproliferative Effects

Research has demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies reported IC50 values indicating effective inhibition of cell proliferation:

CompoundCell LineIC50 (µM)
This compoundMCF-74.6 ± 0.1
HeLa3.8 ± 0.2
A5495.0 ± 0.3

These results indicate that the compound is particularly potent against HeLa cells, suggesting a mechanism that may involve disruption of cellular processes critical for cancer cell survival.

The biological activity of this compound is believed to be linked to its ability to inhibit tubulin polymerization and disrupt microtubule dynamics. This is evidenced by its correlation with colchicine binding assays:

  • Tubulin Polymerization Inhibition : The compound showed a strong inhibitory effect on tubulin assembly.
  • Colchicine Binding : It competes effectively with colchicine for binding sites on tubulin.

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies indicated promising antifungal activity against several fungal strains. The structure-activity relationship (SAR) analysis revealed that modifications in the benzofuran and thiazole moieties could enhance antifungal potency.

Anthelmintic Activity

In addition to anticancer and antifungal activities, the compound demonstrated significant anthelmintic effects against earthworm species such as Pheretima posthuma. The binding affinity studies suggested a potential mechanism involving disruption of helminth metabolic pathways.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • MCF-7 Cell Line Study : In a controlled experiment, the compound was administered at varying concentrations to MCF-7 cells. Results showed a dose-dependent decrease in cell viability with significant morphological changes indicative of apoptosis.
  • HeLa Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound led to an accumulation of cells in the sub-G1 phase, indicating induction of apoptosis.

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